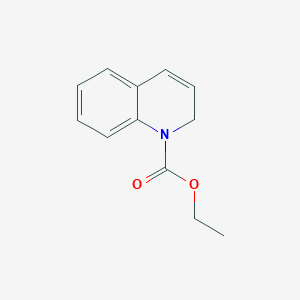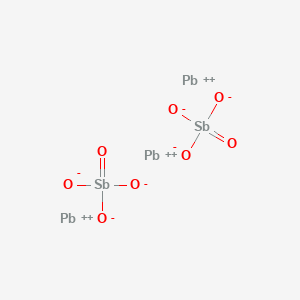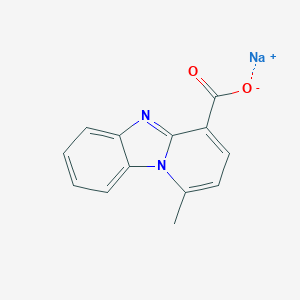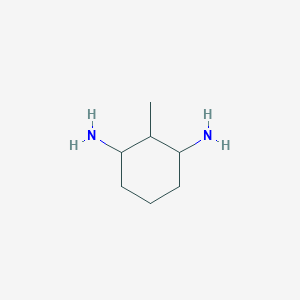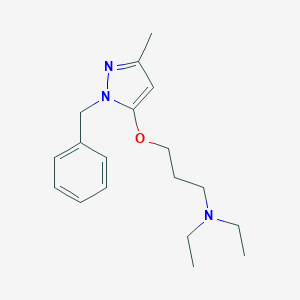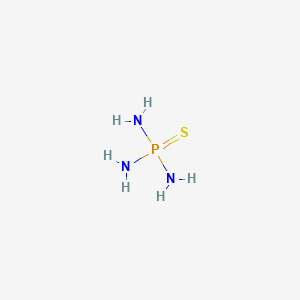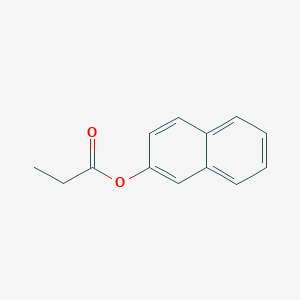
2-Naphthyl propionate
Overview
Description
2-Naphthyl propionate is an organic compound with the molecular formula C₁₃H₁₂O₂. It is an ester derived from 2-naphthol and propionic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
2-Naphthyl propionate is a chemical compound with the formula C13H12O2
Biochemical Pathways
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . These activities suggest that this compound may interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions and their downstream effects.
Result of Action
Given the wide range of biological activities displayed by naphthalene derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that propionate, a related compound, is a common metabolic intermediate occurring in environmental samples including petroleum reservoirs . The metabolic pathways of propionate production in petroleum reservoir systems include the succinate pathway, the lactate pathway, and the 1,2-propanediol pathway .
Cellular Effects
Propionate, a related compound, has been shown to increase cardiac oxidative stress in propionic acidemia, a genetic disorder .
Molecular Mechanism
2-Naphthol, a related compound, can be oxidatively coupled to form BINOL, a C2-symmetric ligand popularized for use in asymmetric catalysis .
Metabolic Pathways
Propionate, a related compound, is known to be involved in several metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthyl propionate can be synthesized through the esterification of 2-naphthol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthyl propionate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-naphthol and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-naphthyl propanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Naphthol and propionic acid.
Reduction: 2-Naphthyl propanol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthyl propionate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of esterification and hydrolysis reactions.
Biology: Employed in enzyme assays to study the activity of esterases and lipases, which hydrolyze ester bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.
Comparison with Similar Compounds
2-Naphthyl acetate: An ester of 2-naphthol and acetic acid.
2-Naphthyl butyrate: An ester of 2-naphthol and butyric acid.
2-Naphthyl benzoate: An ester of 2-naphthol and benzoic acid.
Comparison: 2-Naphthyl propionate is unique due to its specific ester group derived from propionic acid, which imparts distinct chemical properties and reactivity. Compared to 2-naphthyl acetate, it has a longer carbon chain, affecting its solubility and boiling point. Compared to 2-naphthyl butyrate and 2-naphthyl benzoate, it has different steric and electronic effects, influencing its reactivity in various chemical reactions.
Properties
IUPAC Name |
naphthalen-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXEPJRCAPKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156749 | |
| Record name | 2-Naphthyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-43-8 | |
| Record name | 2-Naphthalenol, 2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2UWH942LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Naphthyl propionate?
A1: The molecular formula of this compound is C13H12O2, and its molecular weight is 200.23 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC/MS) was used to identify this compound and its byproducts during synthesis.
Q3: What catalytic activity does the protein Rsp3690 exhibit towards this compound esters?
A3: Rsp3690, a nonspecific carboxylate esterase, demonstrates significant catalytic activity in hydrolyzing 2-Naphthyl acetate (kcat/Km = 1.0 × 105 M–1 s–1) and this compound (kcat/Km = 1.5 × 105 M–1 s–1).
Q4: How does the enzyme Rsp3690 interact with methylphosphonate esters?
A4: Rsp3690 can hydrolyze both carboxylate and organophosphonate esters, including methylphosphonate esters. It exhibits high catalytic activity towards the toxic (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, making it a potential candidate for directed evolution studies aiming to detoxify these compounds.
Q5: How do structural variations in swallow-tailed this compound derivatives affect their liquid crystalline properties?
A5: Studies on homologous series of chiral swallow-tailed this compound derivatives reveal that modifications to the alkyl chain length and the swallow-tailed groups significantly influence the mesomorphic behavior, including the appearance of ferroelectric, antiferroelectric, and twist-grain boundary phases.
Q6: Does the configuration of diastereomers of this compound derivatives impact their electro-optical properties?
A6: Research indicates that the configuration of diastereomers in this compound derivatives plays a crucial role in their electro-optical responses. For instance, (R,S)-BDPBNP exhibits tristable switching, while (S,S)-BDPBNP displays V-shaped switching in the antiferroelectric phase.
Q7: How does the presence of a pseudo-eutectic system affect the lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate?
A7: Studies show that the use of pseudo-eutectic systems, as opposed to organic solvents, during lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate can lead to higher reaction conversions and reduced organic solvent use.
Q8: Which analytical techniques are used to study and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives?
A8: Researchers utilize various techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), optical polarized microscopy (POM), X-ray powder diffraction, and gas chromatography-mass spectrometry (GC/MS) to analyze and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives.
Q9: What is a notable historical milestone in the development of 2-(6-methoxy-2-naphthyl)propionic acid derivatives?
A9: A significant milestone involves the resolution of racemic 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, using resolving agents like (-)-α-Phenylethylamine. This enabled the isolation of the enantiomerically pure form, which exhibits desired pharmacological properties.
Q10: What are some examples of how 2-(6-methoxy-2-naphthyl)propionic acid is utilized in different research areas?
A10: 2-(6-methoxy-2-naphthyl)propionic acid serves as a key starting material in the synthesis of various derivatives. These derivatives find applications in diverse research fields, including medicinal chemistry, as seen with the synthesis of Naproxcinod , and materials science, particularly in the development of liquid crystals with unique electro-optical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


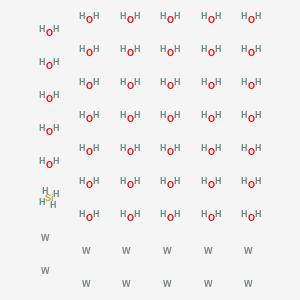


![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
